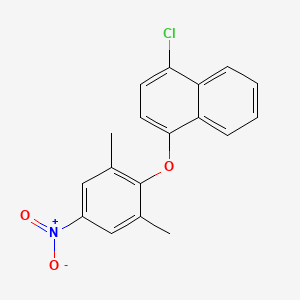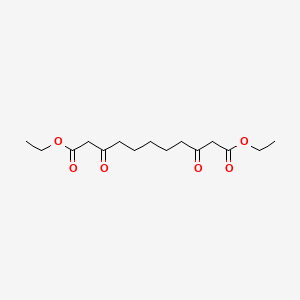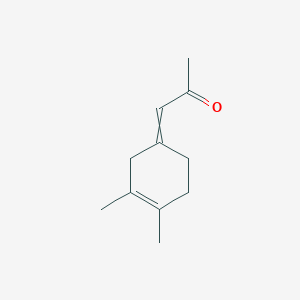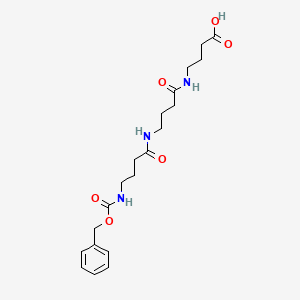![molecular formula C14H20O5S B14368406 [(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid CAS No. 90179-66-1](/img/structure/B14368406.png)
[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid is a complex organic compound characterized by its unique cyclopentyl structure and methanesulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclopentyl ring, followed by the introduction of the 2,5-dimethoxyphenyl group. The final step involves the sulfonation of the cyclopentyl ring to introduce the methanesulfonic acid group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced monitoring systems ensures consistent product quality and minimizes the risk of hazardous reactions.
Análisis De Reacciones Químicas
Types of Reactions
[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonic acid group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce methyl derivatives.
Aplicaciones Científicas De Investigación
[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid: shares similarities with other cyclopentyl derivatives and methanesulfonic acid-containing compounds.
Cyclopentylmethanesulfonic acid: Lacks the 2,5-dimethoxyphenyl group, resulting in different chemical properties and reactivity.
2,5-Dimethoxyphenyl derivatives: These compounds have similar aromatic structures but differ in their functional groups and overall reactivity.
Uniqueness
The unique combination of the cyclopentyl ring, 2,5-dimethoxyphenyl group, and methanesulfonic acid moiety gives this compound distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
90179-66-1 |
|---|---|
Fórmula molecular |
C14H20O5S |
Peso molecular |
300.37 g/mol |
Nombre IUPAC |
[(1R,2S)-2-(2,5-dimethoxyphenyl)cyclopentyl]methanesulfonic acid |
InChI |
InChI=1S/C14H20O5S/c1-18-11-6-7-14(19-2)13(8-11)12-5-3-4-10(12)9-20(15,16)17/h6-8,10,12H,3-5,9H2,1-2H3,(H,15,16,17)/t10-,12-/m0/s1 |
Clave InChI |
YKTWUFCBQLLNCS-JQWIXIFHSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)[C@H]2CCC[C@H]2CS(=O)(=O)O |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C2CCCC2CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2,6-Dichlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14368338.png)



![{5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid](/img/structure/B14368369.png)


![4-[(2-Phenylethyl)amino]butanamide](/img/structure/B14368389.png)

![2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile](/img/structure/B14368409.png)

![2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14368420.png)


